molecular formula C24H30O7 B12321501 Lariciresinol-4,4'-dimethyl ether-9-acetate

Lariciresinol-4,4'-dimethyl ether-9-acetate

Cat. No.: B12321501
M. Wt: 430.5 g/mol
InChI Key: PPIRSWOCXJSZIK-UHFFFAOYSA-N
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Description

Lariciresinol-4,4’-dimethyl ether-9-acetate is a naturally occurring organic compound known for its unique chemical structure and potential applications in various fields It is a derivative of lariciresinol, a type of lignan found in plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lariciresinol-4,4’-dimethyl ether-9-acetate typically involves the acetylation of lariciresinol-4,4’-dimethyl ether. The process begins with the extraction of lariciresinol from plant sources, followed by its methylation to form lariciresinol-4,4’-dimethyl ether. The final step involves the acetylation of this intermediate compound using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of Lariciresinol-4,4’-dimethyl ether-9-acetate follows similar steps but on a larger scale. The process involves the extraction of lariciresinol from plant materials, followed by chemical modifications to achieve the desired acetylated product. The use of advanced extraction and purification techniques ensures high yield and purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

Lariciresinol-4,4’-dimethyl ether-9-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Lariciresinol-4,4’-dimethyl ether-9-acetate.

Scientific Research Applications

Lariciresinol-4,4’-dimethyl ether-9-acetate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Lariciresinol-4,4’-dimethyl ether-9-acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may also interact with cellular receptors and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lariciresinol-4,4’-dimethyl ether-9-acetate stands out due to its acetylated form, which enhances its chemical stability and potential biological activities. This unique modification allows for a broader range of applications and improved efficacy in various research and industrial contexts .

Properties

IUPAC Name

[2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-15(25)30-14-19-18(10-16-6-8-20(26-2)22(11-16)28-4)13-31-24(19)17-7-9-21(27-3)23(12-17)29-5/h6-9,11-12,18-19,24H,10,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIRSWOCXJSZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(COC1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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